Cbz-Ala-Ala-Asn (TFA) is a synthetic peptide that consists of the amino acids alanine, asparagine, and is protected with a benzyloxycarbonyl (Cbz) group. This compound is often used in biochemical research and pharmaceutical applications due to its structural properties and biological activity. The TFA refers to trifluoroacetic acid, which is commonly used in peptide synthesis for deprotection and cleavage processes.
The synthesis of Cbz-Ala-Ala-Asn (TFA) typically involves solid-phase peptide synthesis techniques, where the peptide is assembled on a resin support. The use of Cbz as a protecting group allows for selective deprotection during synthesis, facilitating the formation of the desired peptide structure.
Cbz-Ala-Ala-Asn (TFA) falls under the category of synthetic peptides, specifically those that are modified for research and therapeutic purposes. It is classified as a dipeptide derivative due to its composition of two alanine residues and one asparagine residue.
The synthesis of Cbz-Ala-Ala-Asn (TFA) is primarily conducted using solid-phase peptide synthesis (SPPS). This method involves several key steps:
The SPPS method allows for precise control over the peptide sequence and modifications. The choice of protecting groups and coupling reagents significantly influences the efficiency and yield of the synthesis process.
The molecular structure of Cbz-Ala-Ala-Asn (TFA) features a central backbone composed of two alanine residues flanking an asparagine residue. The Cbz group provides steric hindrance that can influence the peptide's interaction with biological targets.
The primary chemical reactions involving Cbz-Ala-Ala-Asn (TFA) include:
The efficiency of these reactions can be affected by factors such as temperature, pH, and concentration of reagents used during synthesis and purification .
The mechanism of action for Cbz-Ala-Ala-Asn (TFA) largely depends on its biological targets. Peptides like this one can interact with specific receptors or enzymes due to their structural conformation, influencing various biochemical pathways.
Research has indicated that modifications in peptide sequences can enhance their binding affinity to targets such as enzymes or cell receptors, thereby increasing their efficacy in therapeutic applications .
Relevant analyses indicate that maintaining anhydrous conditions during storage enhances stability .
Cbz-Ala-Ala-Asn (TFA) has several applications in scientific research:
This compound exemplifies how synthetic peptides can be tailored for specific biological applications, contributing to advancements in pharmacology and biochemistry .
Legumain (asparaginyl endopeptidase, AEP), a lysosomal cysteine protease of the clan CD family C13, exhibits stringent substrate specificity for cleavage C-terminal to asparagine (Asn) residues under acidic conditions (pH 4.5–5.0) [2] [7]. This enzyme’s unique catalytic mechanism relies on a conserved His-Gly-spacer-Ala-Cys motif and a pH-dependent activation pathway, where the proenzyme undergoes autocatalytic processing in acidic environments to generate the mature protease [7] [9]. Engineering substrates for legumain requires addressing two critical challenges:
The design of Cbz-Ala-Ala-Asn addresses these by incorporating:
Table 1: Key Properties of Legumain Influencing Substrate Design
| Property | Value/Condition | Impact on Substrate Design |
|---|---|---|
| Optimal pH | 4.5–5.0 | Requires acid-stable probes |
| P1 Specificity | Asn >> Asp (pH-dependent) | Asn essential at scissile bond |
| Activation Mechanism | Autocatalytic (Asn/Asp cleavage) | Probes must resist self-cleavage |
| Cellular Localization | Lysosomes, extracellular (integrin-stabilized) | Probes require cellular permeability |
The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by enabling reversible Nα-amine protection [5] [10]. Its utility in Cbz-Ala-Ala-Asn synthesis includes:
Table 2: Cbz Group Stability Under Common Peptide Synthesis Conditions
| Condition | Stability | Notes |
|---|---|---|
| TFA (20–50%) | Stable | Compatible with resin cleavage |
| Piperidine/DMF (20%) | Stable | Tolerates Fmoc deprotection |
| HBr/AcOH (30%) | Labile | Rapid deprotection method |
| Pd/C + H₂ (1 atm) | Labile | Catalyst-dependent hydrogenolysis |
The tripeptide sequence Ala-Ala-Asn forms the core recognition motif for legumain, optimized through combinatorial substrate libraries (HyCoSuL) and enzymatic assays:
Table 3: Kinetic Parameters of Cbz-Ala-Ala-Asn-AMC Hydrolysis
| Enzyme Source | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Human Legumain | 80 | 0.15 | 1,875 | [8] |
| Schistosoma mansoni | 90 | 0.12 | 1,333 | [4] |
| Recombinant (HEK293) | 75 | 0.18 | 2,400 | [8] |
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: